1-(5-Bromo-4-chloropyridin-2-yl)ethanone
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Overview
Description
1-(5-Bromo-4-chloropyridin-2-yl)ethanone is a chemical compound with the molecular formula C7H5BrClNO and a molecular weight of 234.48 g/mol . This compound is characterized by the presence of a bromine and chlorine atom attached to a pyridine ring, making it a valuable building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-4-chloropyridin-2-yl)ethanone typically involves the bromination and chlorination of pyridine derivatives. One common method includes the reaction of 2-acetylpyridine with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-4-chloropyridin-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (palladium, copper).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Major Products:
- Substitution reactions yield various substituted pyridine derivatives.
- Reduction reactions produce alcohols.
- Oxidation reactions result in carboxylic acids or other oxidized products .
Scientific Research Applications
1-(5-Bromo-4-chloropyridin-2-yl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Bromo-4-chloropyridin-2-yl)ethanone is primarily related to its ability to interact with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
- 1-(5-Bromo-2-chloropyridin-4-yl)ethanone
- 1-(5-Bromo-2-chloropyridin-3-yl)ethanone
- 1-(5-Bromo-4-chloropyridin-3-yl)ethanone
Uniqueness: 1-(5-Bromo-4-chloropyridin-2-yl)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This compound’s unique structure allows for selective interactions with molecular targets, making it a valuable intermediate in the synthesis of specialized bioactive molecules .
Properties
Molecular Formula |
C7H5BrClNO |
---|---|
Molecular Weight |
234.48 g/mol |
IUPAC Name |
1-(5-bromo-4-chloropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H5BrClNO/c1-4(11)7-2-6(9)5(8)3-10-7/h2-3H,1H3 |
InChI Key |
OKFINHJCZLVQCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=C(C(=C1)Cl)Br |
Origin of Product |
United States |
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